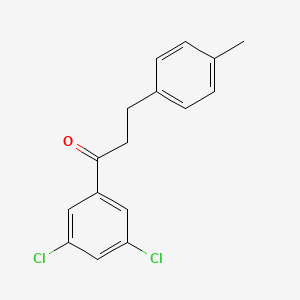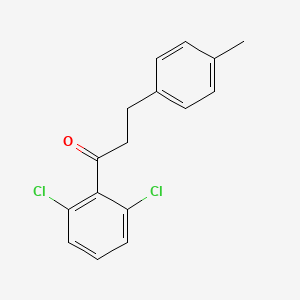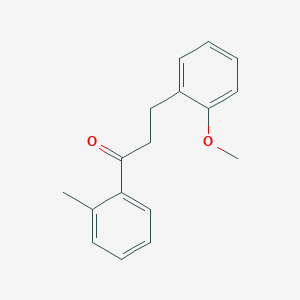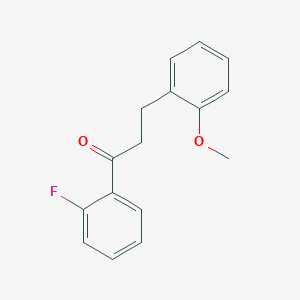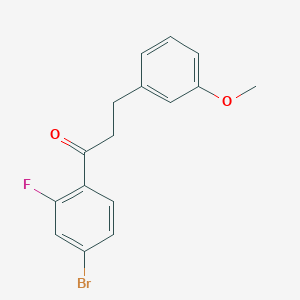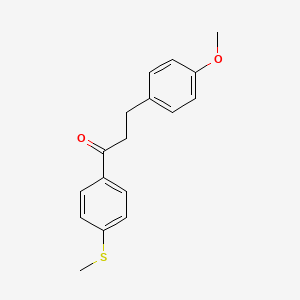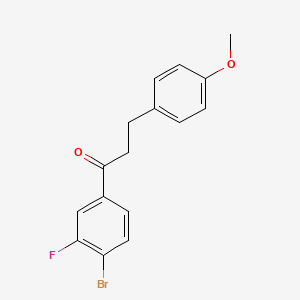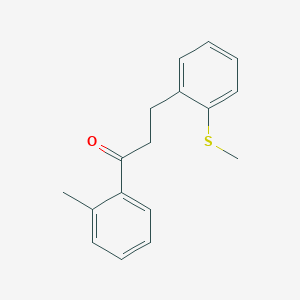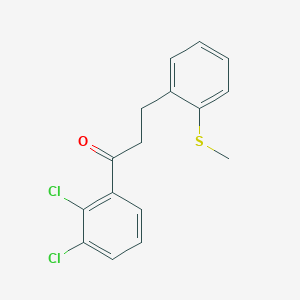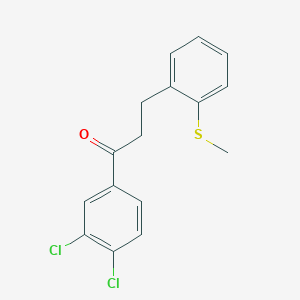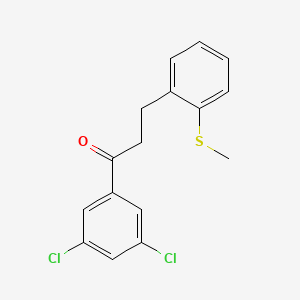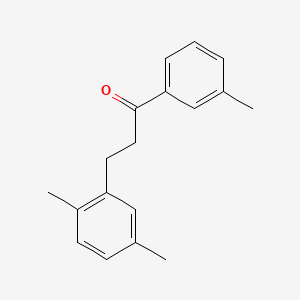
3-(2,5-Dimethylphenyl)-3'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dimethylphenyl)-3'-methylpropiophenone, also known as 2,5-dimethyl-3-methylphenyl propiophenone, is a chemical compound with a molecular formula of C14H16O and a molecular weight of 196.28 g/mol. It is a colorless to light yellow crystalline solid with a faint aromatic odor. This compound is used in a variety of applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the production of dyes and pigments.
Scientific Research Applications
Catalytic Reactions
3-(2,5-Dimethylphenyl)-3'-methylpropiophenone participates in catalytic reactions. A study demonstrated the use of 2-hydroxy-2-methylpropiophenone in palladium-catalyzed reactions with aryl bromides. This reaction involves unique multiple arylation through C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).
Photochemistry
The compound is involved in photochemical processes. Research on the photorelease of HCl from 2,5-dimethylphenacyl chloride highlighted complex reactions, including heterolytic elimination of chloride ion and formation of specific photoenols and photoenolization processes (Pelliccioli et al., 2001).
Ligand Behavior in Coordination Chemistry
The compound exhibits ligand behavior in coordination chemistry. For instance, it has been observed undergoing rhodium-assisted C–C bond activation, leading to intriguing reactions like the elimination of methyl groups or migration of alkyl groups, which is significant in the synthesis of metal complexes (Baksi et al., 2007).
Organic Synthesis
In organic synthesis, the compound contributes to the formation of complex organic molecules. For example, its esters have been used as a photoremovable protecting group for carboxylic acids and phosphates, providing a way to control reactions in organic synthesis through light (Zabadal et al., 2001; Klán et al., 2002).
Material Science
In material science, derivatives of this compound have been explored for their potential in creating novel materials. Studies have focused on the electrochemical and spectroscopic properties of certain derivatives, examining their potential applications in various fields, including electronics and photonics (Barba et al., 1985; Sarma et al., 2007).
Computational and Theoretical Studies
Computational and theoretical studies have also utilized this compound to understand molecular structures and interactions. For instance, research involving DFT calculations to characterize molecular geometry and study various molecular properties like NLO and NPA has provided deeper insights into the chemical and physical nature of such compounds (Karakurt et al., 2016).
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-11-14(2)7-8-15(16)3/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNQSDVPDSOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644718 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-76-8 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
